1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea
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Overview
Description
1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups. This particular compound features a bromine-substituted phenyl group and a methyl-substituted phenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea typically involves the reaction of 4-bromoaniline with 2-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be related to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-methylphenyl)thiourea: Lacks the bromine substitution, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(2-methylphenyl)thiourea: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
1-(4-Bromophenyl)-3-phenylthiourea: Lacks the methyl substitution, which may influence its overall properties and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDRZFVMEWUTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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